molecular formula C19H21NO2S B12565250 Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- CAS No. 234092-62-7

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)-

Cat. No.: B12565250
CAS No.: 234092-62-7
M. Wt: 327.4 g/mol
InChI Key: PNXHYNKKVPFFIB-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of a benzenesulfonamide group, a methyl group, and a phenyl-hexynyl chain. Its molecular formula is C22H19NO2S, and it has a molecular weight of 361.46 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 6-phenyl-5-hexyn-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance within the tumor cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- is unique due to the presence of the phenyl-hexynyl chain, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

234092-62-7

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-methyl-N-(6-phenylhex-5-ynyl)benzenesulfonamide

InChI

InChI=1S/C19H21NO2S/c1-17-12-14-19(15-13-17)23(21,22)20-16-8-3-2-5-9-18-10-6-4-7-11-18/h4,6-7,10-15,20H,2-3,8,16H2,1H3

InChI Key

PNXHYNKKVPFFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC#CC2=CC=CC=C2

Origin of Product

United States

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